molecular formula C8H8N2O2 B1440474 5,6-Dimethoxypicolinonitrile CAS No. 1112851-50-9

5,6-Dimethoxypicolinonitrile

Cat. No. B1440474
CAS RN: 1112851-50-9
M. Wt: 164.16 g/mol
InChI Key: AORRFAWKKJICET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxypicolinonitrile is an organic compound with the empirical formula C8H8N2O2 and a molecular weight of 164.16 . It is a solid substance and is used as a heterocyclic building block .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C8H8N2O2 and it has a molecular weight of 164.16 .

Scientific Research Applications

Antioxidant and Bioactive Compound Synthesis

Research has demonstrated the enzymatic modification of 2,6-dimethoxyphenol for synthesizing dimers with high antioxidant capacity, indicating potential applications in developing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Corrosion Inhibition

Spirocyclopropane derivatives, including compounds with methoxy groups, have shown effective inhibition properties for mild steel protection in acidic solutions, suggesting applications in materials science and engineering for corrosion protection (Chafiq et al., 2020).

Photophysical Properties and Material Science

The synthesis of coumarin derivatives containing pyrazole and indenone rings, including 5,6-dimethoxy derivatives, has been explored for their potent antioxidant and antihyperglycemic agents, showing applications in medicinal chemistry and drug development (Kenchappa et al., 2017). Additionally, PMMA films doped with 5,6-DTFI europium(III) complexes have been studied for their efficient red emission, indicating uses in the development of luminescent materials (Li et al., 2013).

Safety and Hazards

5,6-Dimethoxypicolinonitrile is classified as Acute Tox. 3 Oral, meaning it is toxic if swallowed . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5,6-dimethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORRFAWKKJICET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673847
Record name 5,6-Dimethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1112851-50-9
Record name 5,6-Dimethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dimethoxy-6-iodopyridine (11-4, 24.0 g, 91 mmol) in DMF (181 mL) was added copper cyanide (9.73 g, 109 mmol) and heated to 150° C. for 20 minutes in a microwave reactor. The mixture was partitioned between water and EtOAc. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica gel (0 to 40% EtOAc in hexanes) to yield the desired product (11-5) as an off-white crystalline powder. ESI+MS [M+H]+ C8H8N2O2: 165.0 found, 165.1 required.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.73 g
Type
reactant
Reaction Step One
Name
Quantity
181 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethoxypicolinonitrile
Reactant of Route 2
Reactant of Route 2
5,6-Dimethoxypicolinonitrile
Reactant of Route 3
Reactant of Route 3
5,6-Dimethoxypicolinonitrile
Reactant of Route 4
Reactant of Route 4
5,6-Dimethoxypicolinonitrile
Reactant of Route 5
Reactant of Route 5
5,6-Dimethoxypicolinonitrile
Reactant of Route 6
Reactant of Route 6
5,6-Dimethoxypicolinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.